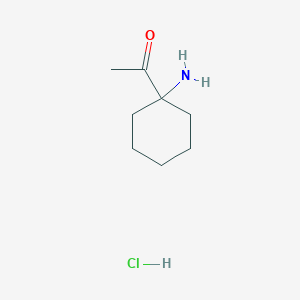![molecular formula C14H14N2O2 B1523415 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid CAS No. 1183806-44-1](/img/structure/B1523415.png)
2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid
Vue d'ensemble
Description
“2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid” is a chemical compound with the molecular formula C14H14N2O2 . It has a molecular weight of 242.27 .
Synthesis Analysis
The synthesis of pyridine derivatives, which includes “2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid”, can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid” consists of a pyridine ring attached to a phenyl group through a methylene bridge, which is further connected to an amino group and an acetic acid moiety .Chemical Reactions Analysis
The chemical reactions involving “2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid” and similar compounds can be quite diverse. For instance, one-step transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinge on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Applications De Recherche Scientifique
Biocidal Applications of Bio-Oils
Research by Mattos et al. (2019) explores the biocidal potential of bio-oils produced from pyrolysis, highlighting the importance of phenolic compounds and acetic acid derivatives in bio-oil's insecticidal and antimicrobial properties. This study suggests that compounds with structural similarities to 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid could be explored for their biocidal activities, given the role of phenolic and acetic acid derivatives in such applications (Mattos et al., 2019).
Pharmacological Applications in Psychiatry
The work by Dean et al. (2011) on N-acetylcysteine (NAC) outlines the potential of acetylated amino acids in treating psychiatric disorders. This research underlines the broader scope of acetylated compounds in modulating neurotropic and inflammatory pathways, indicating that compounds like 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid might have untapped potential in similar therapeutic contexts (Dean et al., 2011).
Anticancer Properties of Cinnamic Acid Derivatives
The review by De et al. (2011) discusses the anticancer potential of cinnamic acid derivatives, emphasizing the chemical adaptability of these compounds in creating effective antitumor agents. This review suggests that structural analogs, possibly including 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid, could be valuable in cancer research due to their functional properties and interactions with biological systems (De et al., 2011).
Propriétés
IUPAC Name |
2-[N-(pyridin-3-ylmethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-16(13-6-2-1-3-7-13)10-12-5-4-8-15-9-12/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISJGPWJGIDDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CN=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
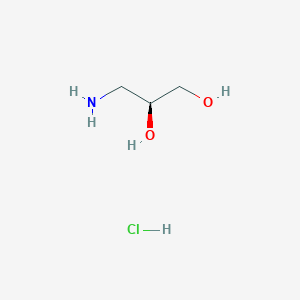
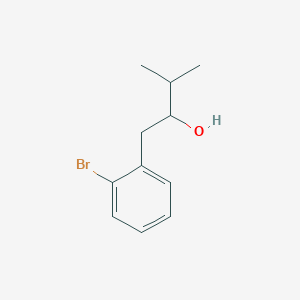
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)
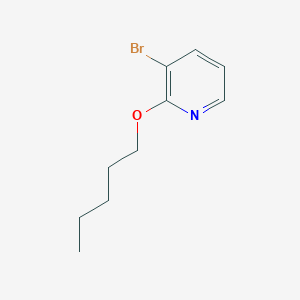
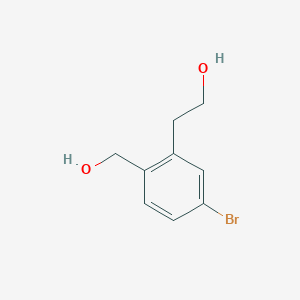
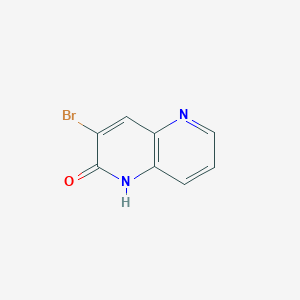
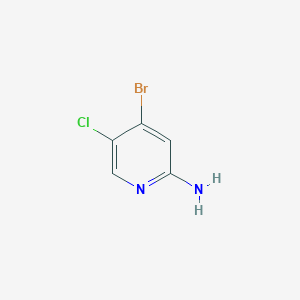
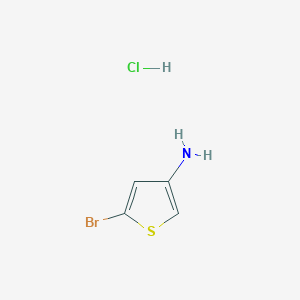
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)

